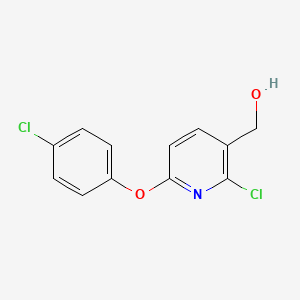

(2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol

Description

Properties

IUPAC Name |

[2-chloro-6-(4-chlorophenoxy)pyridin-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-16)12(14)15-11/h1-6,16H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSAITOSSLNCGGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC(=C(C=C2)CO)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol

An In-depth Technical Guide to (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol: Structure, Synthesis, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol, a halogenated pyridyl ether with significant potential as a scaffold and intermediate in medicinal chemistry. We will dissect its core chemical structure, propose a detailed, field-proven synthetic pathway with accompanying mechanistic insights, and explore its pharmacophoric potential for drug development professionals. This document is designed to serve as a foundational resource, bridging the gap between chemical identity and practical application in modern drug discovery workflows.

Core Chemical Identity and Structure

(2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol is a multi-functionalized heterocyclic compound. Its structure is built upon a pyridine core, a foundational element in numerous pharmaceuticals due to its hydrogen bonding capabilities and metabolic stability. The molecule is further elaborated with two chlorine atoms, a phenoxy ether linkage, and a primary alcohol, creating a unique electronic and steric profile.

Nomenclature and Key Identifiers

A consolidated list of identifiers for this compound is provided below for unambiguous reference in research and procurement activities.

| Identifier | Value | Source |

| IUPAC Name | [2-chloro-6-(4-chlorophenoxy)pyridin-3-yl]methanol | [1] |

| Molecular Formula | C₁₂H₉Cl₂NO₂ | [1] |

| Molecular Weight | 286.11 g/mol | Calculated |

| Canonical SMILES | OCC1=CC=C(OC2=CC=C(Cl)C=C2)N=C1Cl | [1] |

| InChI Key | KSAITOSSLNCGGI-UHFFFAOYSA-N | [1] |

| MDL Number | MFCD29059394 | [1] |

Structural Elucidation

The molecule's architecture is a deliberate convergence of key pharmacophoric features:

-

Pyridine Core: A nitrogenous heterocycle that often serves as a bioisostere for a phenyl ring. The nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing solubility and protein-ligand interactions.

-

Diaryl Ether Linkage: The phenoxy group connected to the pyridine ring provides conformational flexibility while also increasing lipophilicity. This linkage is a common motif in kinase inhibitors and other targeted therapies.

-

Halogenation: The structure features two chlorine atoms. The chloro-substituent at the 2-position of the pyridine ring activates the 6-position for nucleophilic aromatic substitution (SₙAr), a critical feature for its synthesis. The chlorine on the distal phenyl ring serves as a key interaction point, capable of forming halogen bonds or occupying hydrophobic pockets in target proteins.

-

Hydroxymethyl Group: The primary alcohol at the 3-position is a versatile functional handle. It can act as both a hydrogen bond donor and acceptor. Crucially, it provides a site for further chemical modification, allowing for the attachment of other moieties to explore structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol is not a trivial one-pot reaction but a strategic, multi-step process. The rationale behind the proposed pathway is to build the molecule sequentially, controlling the introduction of each functional group.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthetic challenge. The primary disconnection is at the ether linkage, which is reliably formed via a nucleophilic aromatic substitution (SₙAr) reaction. This points to two key precursors: a suitably activated pyridine derivative and 4-chlorophenol.

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Protocol

This protocol outlines a reliable, two-step synthesis starting from commercially available 2,6-Dichloronicotinic acid.

Step 1: Selective Reduction of 2,6-Dichloronicotinic acid

-

Objective: To reduce the carboxylic acid to a primary alcohol without affecting the chlorinated pyridine ring.

-

Methodology:

-

Suspend 2,6-Dichloronicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL/g) in a flame-dried, three-neck flask under an inert nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Add a solution of Borane-THF complex (1.0 M in THF, ~1.1 eq) dropwise over 30 minutes. The choice of borane is critical as it selectively reduces carboxylic acids over the aromatic system, whereas a stronger reducing agent like LiAlH₄ could lead to side reactions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C, followed by 1 M HCl (aq).

-

Extract the product into ethyl acetate (3x volumes). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (2,6-Dichloropyridin-3-yl)methanol. This intermediate is often used directly in the next step after purity assessment.

-

Step 2: Nucleophilic Aromatic Substitution (Williamson Ether Synthesis)

-

Objective: To couple the pyridine intermediate with 4-chlorophenol via an SₙAr reaction.

-

Methodology:

-

To a solution of 4-chlorophenol (1.1 eq) in anhydrous dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. The use of a non-nucleophilic base is essential to deprotonate the phenol, forming the reactive phenoxide nucleophile without competing in the substitution reaction.

-

Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium 4-chlorophenoxide.

-

Add a solution of crude (2,6-Dichloropyridin-3-yl)methanol (1.0 eq) in DMF to the phenoxide mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The electron-withdrawing nature of the pyridine nitrogen and the chloro-substituent at the 2-position makes the 6-position highly electrophilic and susceptible to nucleophilic attack.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature and quench with water.

-

Extract the product with ethyl acetate. Wash the combined organic layers extensively with water and brine to remove DMF.

-

Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product should be purified by silica gel column chromatography to yield pure (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol.

-

Structural Verification and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.

| Technique | Expected Results |

| ¹H NMR | Expect distinct aromatic protons on both the pyridine and phenyl rings. A characteristic singlet or doublet for the -CH₂OH protons (~4.5-5.0 ppm) and a signal for the hydroxyl proton (~2.0-4.0 ppm, may be broad and exchangeable with D₂O). |

| ¹³C NMR | Signals corresponding to all 12 carbon atoms. The carbon bearing the -CH₂OH group would appear around 60-65 ppm. Aromatic carbons would be in the 110-160 ppm range. |

| Mass Spec (HRMS) | The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₁₂H₉Cl₂NO₂ (285.0008), with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). |

| FT-IR | A broad absorption band around 3200-3400 cm⁻¹ for the O-H stretch of the alcohol. C-O stretching for the ether and alcohol, and C=C/C=N stretching in the aromatic region (1400-1600 cm⁻¹). |

Role in Medicinal Chemistry and Drug Development

This molecule is not an end-product therapeutic but rather a high-value scaffold. Its utility lies in the strategic placement of functional groups that allow for systematic chemical exploration.

Pharmacophoric Potential and Application as a Scaffold

The core structure presents multiple points for diversification, making it an ideal starting point for building a compound library for screening.

Caption: Potential derivatization workflows from the core scaffold.

-

Modification of the Hydroxymethyl Group: The alcohol can be easily converted into esters, ethers, or amines. It can also be oxidized to an aldehyde, which opens up a vast array of subsequent reactions like Wittig olefination or reductive amination to introduce new vector groups.

-

Substitution of the C2-Chlorine: The remaining chlorine atom can be replaced using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups to probe specific hydrophobic or π-stacking interactions within a target's active site.

Potential Biological Targets

While specific biological activity for this exact compound is not widely reported, its structural motifs are prevalent in molecules targeting several important protein classes:

-

Protein Kinases: The diaryl ether hinge-binding motif is a classic feature of many kinase inhibitors.

-

GPCRs: Pyridine-based structures are common ligands for G-protein coupled receptors.

-

Imidazopyridine-based Agents: This scaffold is related to imidazopyridines, which have shown activity as anxiolytic agents by targeting benzodiazepine receptors.[2]

Safety and Handling

As with all chlorinated aromatic compounds, (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol should be handled with appropriate care in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Based on data for structurally related compounds such as (2-Chloropyridin-3-yl)methanol, potential hazards include acute toxicity if swallowed, skin irritation, and serious eye irritation.[3][4]

Conclusion

(2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol represents a strategically designed chemical entity of significant interest to the drug discovery community. Its value is derived not from intrinsic biological activity but from its utility as a versatile and functionalized scaffold. The combination of a diaryl ether linkage, a reactive hydroxymethyl handle, and a site for cross-coupling chemistry makes it an excellent starting point for the synthesis of focused compound libraries. The robust synthetic pathway and clear methods for structural verification outlined in this guide provide researchers with the necessary foundation to leverage this compound in their discovery programs.

References

-

(2-Chloropyridin-3-yl)methanol | C6H6ClNO | CID 2763647 - PubChem. [Link]

-

(2-CHLOROPYRIDIN-3-YL)METHANOL | CAS 42330-59-6 - Matrix Fine Chemicals. [Link]

-

(2-Chloropyridin-4-yl)methanol | C6H6ClNO | CID 7062237 - PubChem. [Link]

-

Synthesis of 6-chloro-3-pyridinemethanol - PrepChem.com. [Link]

-

Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine - ResearchGate. [Link]

-

In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl) - PubMed. [Link]

-

(2-Chloro-6-methylquinolin-3-yl)methanol - PMC. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (2-Chloropyridin-3-yl)methanol | C6H6ClNO | CID 2763647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-3-pyridinylmethanol | 42330-59-6 [sigmaaldrich.com]

Physicochemical Profiling & Synthetic Utility of 2-Chloro-6-Phenoxypyridine Derivatives

The following technical guide details the physicochemical properties, synthetic utility, and application scope of 2-chloro-6-phenoxypyridine derivatives.

Technical Whitepaper | Version 1.0

Executive Summary

The 2-chloro-6-phenoxypyridine scaffold represents a "privileged structure" in both agrochemical and pharmaceutical discovery. It serves as a bifunctional molecular core: the phenoxy group provides a lipophilic, space-filling aromatic moiety capable of

This guide analyzes the scaffold’s unique electronic push-pull systems, its distinct conformational preferences, and its practical utility in modulating ADME (Absorption, Distribution, Metabolism, Excretion) profiles.[1]

Molecular Architecture & Electronic Properties[1][2]

Electronic Descriptors

The pyridine ring in this scaffold is heavily influenced by the opposing electronic effects of the chlorine and phenoxy substituents.

| Parameter | Property | Mechanism of Action | Net Effect on Scaffold |

| Chlorine (C-2) | Electron Withdrawing (Inductive) | Deactivates ring nitrogen; activates C-6 for nucleophilic attack.[1] | |

| Phenoxy (C-6) | Dual Nature | Resonance donation into the pyridine ring increases electron density at C-3/C-5. | |

| Pyridine Nitrogen | Basic Center | Lone pair availability.[1][2] | Significantly reduced basicity due to electron withdrawal by Cl and OPh.[1] |

Conformational Landscape: The "Twist"

Unlike biphenyl systems, the ether linkage (

-

Twist Angle: The phenyl and pyridine rings are rarely coplanar. Steric repulsion between the pyridine hydrogens (or lone pair) and the phenyl ortho-hydrogens forces a "skew" conformation, typically with a dihedral angle of 60–90° .

-

Impact: This non-planar geometry disrupts extensive

-conjugation between the rings, preventing the molecule from becoming a flat intercalator and improving solubility in organic media compared to rigid fused systems (e.g., quinolines).

Physicochemical Profiling (ADME-Tox Relevance)

The following data summarizes the core physicochemical properties derived from structural activity relationship (SAR) studies of analogous pyridine ethers.

Lipophilicity & Solubility

The scaffold is inherently lipophilic. The phenoxy group is a significant contributor to

-

Estimated cLogP: 3.4 – 3.9 (High Lipophilicity)[1]

-

Base: Pyridine (

)[1] -

+ 2-Cl: (

) -

+ 6-OPh: (

)

-

-

Aqueous Solubility: Low (< 50

g/mL) at pH 7.4.[1]-

Optimization Strategy: To improve solubility for biological assays, derivatives often require the introduction of polar solubilizing groups (e.g., morpholine, piperazine) at the 2-position via displacement of the chlorine.

-

Acid-Base Character (pKa)

The basicity of the pyridine nitrogen is drastically attenuated.

-

Unsubstituted Pyridine pKa: 5.23

-

2-Chloropyridine pKa: 0.72 (Inductive withdrawal)[1]

-

2-Chloro-6-phenoxypyridine pKa: < 0.5 (Estimated) [1]

-

Implication: The molecule remains neutral at physiological pH (7.4), maximizing membrane permeability but limiting solubility driven by ionization.[1]

-

Metabolic Stability[4]

-

Soft Spots: The para-position of the phenoxy ring is susceptible to CYP450-mediated hydroxylation.

-

Blocking Strategy: Introduction of fluorine or trifluoromethyl groups (as seen in the herbicide Diflufenican ) at the meta or para positions of the phenyl ring significantly enhances metabolic half-life.

Synthetic Accessibility & Reactivity

The synthesis of 2-chloro-6-phenoxypyridine derivatives typically proceeds via Nucleophilic Aromatic Substitution (

Reaction Pathway Visualization

Caption: Sequential

Regioselectivity

When reacting 2,6-dichloropyridine with 1 equivalent of phenol:

-

Symmetry: Initially, both positions are equivalent.[1]

-

Deactivation: Upon formation of the mono-phenoxy product, the ring becomes more electron-rich (due to phenoxy resonance), making the second chlorine less reactive toward

. This kinetic difference allows for the isolation of the mono-substituted product in high yields (>80%).

Experimental Protocols

Synthesis of 2-Chloro-6-Phenoxypyridine

Standard Operating Procedure (SOP) for Lab Scale

-

Reagents: 2,6-Dichloropyridine (1.0 eq), Phenol (1.05 eq), Potassium Carbonate (

, 1.5 eq), DMF (anhydrous).[1] -

Setup: Charge a round-bottom flask with 2,6-dichloropyridine and phenol in DMF (0.5 M concentration). Add

. -

Reaction: Heat to 90°C under

atmosphere for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or LC-MS.[1][4] -

Workup: Cool to RT. Pour into ice-water (precipitate usually forms).[1] Extract with Ethyl Acetate (

).[1] Wash organics with 1M NaOH (to remove excess phenol) followed by brine.[1] -

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Silica, 0-10% EtOAc in Hexanes).[1]

-

Validation:

NMR should show diagnostic loss of symmetry in the pyridine protons (three distinct signals if unsubstituted on pyridine ring).

Lipophilicity Measurement (Shake-Flask Method)

For validating cLogP of new derivatives.

-

Preparation: Saturate 1-octanol with water and water with 1-octanol (24h stirring).

-

Equilibration: Dissolve test compound (~1 mg) in the water-saturated octanol phase.

-

Partitioning: Add equal volume of octanol-saturated water. Shake vigorously for 1 hour; centrifuge to separate phases.

-

Analysis: Quantify concentration in both phases using HPLC-UV (254 nm).

-

Calculation:

.

Applications in Drug & Agrochemical Discovery[1]

Agrochemicals: The Diflufenican Connection

This scaffold is the direct structural antecedent to Diflufenican , a carotenoid biosynthesis inhibitor herbicide.

-

Mechanism: The phenoxy-pyridine ether linkage mimics the phytoene desaturase substrate.

-

SAR Insight: The 3-trifluoromethyl group on the phenoxy ring (in Diflufenican) is critical for metabolic stability and lipophilic binding in the plant enzyme pocket.

Medicinal Chemistry: Kinase Inhibition

In kinase inhibitor design, the 2-chloro-6-phenoxypyridine core acts as a hinge-binding mimetic or a hydrophobic pocket filler.

-

Strategy: The chlorine is displaced by an aniline or amine to form a hydrogen-bond donor/acceptor motif that interacts with the kinase hinge region (e.g., ATP binding site).

-

Advantage: The "twisted" phenoxy group projects into the hydrophobic back-pocket (Gatekeeper region), improving selectivity over planar inhibitors.

References

-

Diflufenican Discovery & Chemistry: Synthesis and herbicidal activity of phenoxypyridinecarboxamides.[1] U.S. Patent 4,618,366.[1]

-

SNAr Mechanism on Chloropyridines: Nucleophilic Aromatic Substitution of 2,6-Dichloropyridine: Kinetic Studies. Journal of Organic Chemistry.[1]

-

Conformational Analysis of Pyridine Ethers: 2-Phenylpyridine: To Twist or Not To Twist? J. Chem. Theory Comput. 2006, 2, 6, 1530–1537.[1][5]

-

Physicochemical Properties of Pyridines: EPA CompTox Chemicals Dashboard: 2-chloro-6-phenylpyridine (Analogous Data).[1][1]

-

Scaffold Hopping Strategies: Pyridine scaffolds in medicinal chemistry: A review. RSC Advances, 2022.[1][6]

Sources

- 1. Diflufenican - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Phenylpyridine: To Twist or Not To Twist? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]

Solubility data for pyridine-3-methanol intermediates in organic solvents

An In-depth Technical Guide to the Solubility of Pyridine-3-Methanol and its Key Synthetic Intermediates in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of pyridine-3-methanol and its primary synthetic intermediates, nicotinic acid and 3-cyanopyridine, in a range of common organic solvents. Pyridine-3-methanol is a crucial building block in the pharmaceutical and agrochemical industries, valued for its role in synthesizing various therapeutic agents, including vasodilators and antilipemic drugs.[1][2][3] Understanding the solubility of this compound and its precursors is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This document synthesizes empirical data with theoretical principles to offer researchers, scientists, and drug development professionals a practical and authoritative resource for their work.

Introduction: Synthesis and Physicochemical Landscape

The utility of pyridine-3-methanol as a synthetic intermediate stems from its unique molecular structure, which combines the aromaticity and basicity of a pyridine ring with the reactivity of a primary alcohol.[4][5] Its synthesis is most commonly achieved via the reduction of precursors at the 3-position of the pyridine ring, primarily from nicotinic acid (via an ester intermediate) or through the catalytic hydrogenation of 3-cyanopyridine.[6] The choice of synthetic route and the subsequent downstream processing steps are heavily influenced by the solubility profiles of these three key molecules.

A foundational understanding begins with their core physicochemical properties, summarized below.

Table 1: Physicochemical Properties of Pyridine-3-Methanol and Key Intermediates

| Property | Pyridine-3-Methanol | Nicotinic Acid | 3-Cyanopyridine |

| Structure | |||

| Synonyms | Nicotinyl alcohol, 3-Pyridylcarbinol | Niacin, Vitamin B3, 3-Pyridinecarboxylic acid | Nicotinonitrile, 3-Pyridinenitrile |

| CAS Number | 100-55-0 | 59-67-6[7] | 100-54-9[8] |

| Molecular Formula | C₆H₇NO | C₆H₅NO₂[7] | C₆H₄N₂[9] |

| Molecular Weight | 109.13 g/mol | 123.11 g/mol [7] | 104.12 g/mol [9] |

| Appearance | Clear light yellow to yellow liquid[5] | White crystalline powder[10][11] | Colorless crystallites or powder[9] |

| Melting Point | N/A (Liquid at RT) | 234-238 °C[10] | 50-52 °C[9][12] |

| Boiling Point | 154 °C @ 28 mmHg[5] | Sublimes[11] | 201-227 °C[12][13] |

The synthetic relationship between these compounds is a critical factor for process chemists. The primary industrial pathways are illustrated below.

Guiding Principles of Solubility

The solubility of a compound in a given solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful heuristic, suggesting that polar solutes dissolve in polar solvents and nonpolar solutes dissolve in nonpolar solvents.[14] The compounds in this guide possess a polar pyridine ring, but their functional groups (-CH₂OH, -COOH, -C≡N) introduce distinct properties that govern their solubility.

-

Polarity and Hydrogen Bonding: The nitrogen atom in the pyridine ring imparts polarity and can act as a hydrogen bond acceptor.[15]

-

Pyridine-3-methanol 's hydroxyl (-OH) group can both donate and accept hydrogen bonds, leading to its high solubility in protic solvents like water and alcohols.[5]

-

Nicotinic acid features a carboxylic acid group, which is highly polar and a strong hydrogen bond donor/acceptor. Its solubility is complex; it can exist in zwitterionic and non-zwitterionic forms, and its acidic nature allows for greatly enhanced solubility in basic aqueous solutions where it forms a salt.[16]

-

3-Cyanopyridine contains a polar cyano (-C≡N) group but lacks a hydrogen bond donor. This structural feature makes it soluble in polar organic solvents, particularly aprotic ones, while having more limited solubility in water compared to pyridine-3-methanol.[9]

-

-

Temperature: For most solid organic compounds, solubility increases with temperature. This principle is fundamental to purification by recrystallization.[9]

Solubility Data: A Comparative Analysis

The following table consolidates available qualitative and quantitative solubility data for pyridine-3-methanol and its intermediates across a spectrum of organic solvents. This data is essential for selecting appropriate solvents for chemical reactions, extractions, and crystallizations.

Table 2: Solubility Data in Common Organic Solvents

| Compound | Solvent | Qualitative Solubility | Quantitative Solubility | Temp. (°C) | Reference(s) |

| Pyridine-3-Methanol | Water | Soluble | - | RT | [5] |

| Ether | Soluble | - | RT | [5] | |

| DMSO | Soluble | ≥ 2.5 mg/mL; 60 mg/mL | RT | [17][18] | |

| Corn Oil | Soluble | ≥ 2.5 mg/mL | RT | [17] | |

| Nicotinic Acid | Water | Sparingly Soluble | 18 g/L (~1.8 g/100 mL) | 20 | [10][19] |

| Hot Water | Easily Soluble | - | - | [19] | |

| Ethanol (95%) | Slightly Soluble | - | RT | [10] | |

| Hot Ethanol | Easily Soluble | - | - | [19] | |

| Diethyl Ether | Very Slightly Soluble | - | RT | [10] | |

| DMSO | Soluble | ~1 mg/mL | RT | [7] | |

| Dimethylformamide | Soluble | ~1 mg/mL | RT | [7] | |

| Acetone | Soluble | - | 20-60 | [16] | |

| Acetonitrile | Sparingly Soluble | - | 20-60 | [16] | |

| Chloroform | Soluble | - | RT | [19] | |

| 3-Cyanopyridine | Water | Soluble | 140 g/L | 20 | [20][21] |

| Methanol | Soluble | - | RT | [9] | |

| Ethanol | Soluble | - | RT | [9][12] | |

| Diethyl Ether | Soluble | - | RT | [8][12] | |

| DMSO | Soluble | - | RT | [9] | |

| Benzene | Soluble | - | RT | [8][12] | |

| Chloroform | Soluble | - | RT | [12] | |

| Petroleum Ether | Soluble | - | RT | [12] |

Analysis of Trends: The data reveals that Dimethyl Sulfoxide (DMSO) is an effective solvent for all three compounds, consistent with its high polarity and aprotic nature. Nicotinic acid's solubility shows a strong dependence on the solvent's hydrogen-bonding ability and polarity, with the highest mole fraction solubility observed in DMSO.[16] 3-Cyanopyridine, lacking a hydrogen-bond donor, is readily soluble in a wider range of both protic and aprotic organic solvents compared to nicotinic acid. Pyridine-3-methanol's alcohol functionality renders it highly soluble in polar, protic solvents.

Experimental Protocol for Solubility Determination

To ensure reproducibility and accuracy, a standardized protocol for solubility measurement is crucial. The gravimetric method is a robust and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.[16][22]

Protocol: Isothermal Gravimetric Solubility Measurement

Objective: To determine the equilibrium solubility of a solid intermediate (e.g., Nicotinic Acid or 3-Cyanopyridine) in a selected organic solvent at a specified temperature.

Materials:

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic water bath or heating block with temperature control (±0.1 °C)

-

20 mL screw-cap glass vials

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Glass syringes

-

Drying oven

-

Compound of interest (e.g., Nicotinic Acid)

-

Selected organic solvent (e.g., Ethanol)

Methodology Workflow:

Step-by-Step Procedure:

-

Preparation: Accurately weigh a 20 mL glass vial. Add approximately 10 g of the selected solvent and record the exact mass. Add an excess of the solid compound to the vial to create a slurry. The key is to ensure undissolved solid remains at equilibrium.

-

Equilibration: Place the sealed vial in the thermostatic bath set to the desired temperature (e.g., 25.0 °C). Begin stirring.

-

Causality: Continuous stirring for an extended period (at least 3 hours is recommended) is critical to ensure the solution reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[22]

-

-

Settling: Cease stirring and allow the vial to remain undisturbed in the bath for at least 2 hours.

-

Causality: This step allows fine, suspended particles to settle, preventing them from being drawn into the sample and artificially inflating the measured solubility.

-

-

Sampling: Pre-weigh a clean, dry glass syringe fitted with a 0.45 µm filter. To prevent premature crystallization of the solute upon sampling, pre-heat the syringe to the experimental temperature. Carefully draw a sample (approx. 2-3 mL) of the clear supernatant into the syringe. Immediately re-weigh the filled syringe to determine the exact mass of the solution withdrawn.

-

Solvent Evaporation: Dispense the entire contents of the syringe into a pre-weighed clean, dry vial. Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). Dry to a constant mass.

-

Final Weighing: After cooling the vial to room temperature in a desiccator, weigh it accurately to determine the mass of the residual solute.

-

Calculation: The solubility (S), expressed as grams of solute per 100 g of solvent, is calculated as follows:

-

Mass of solute = (Mass of vial + residue) - (Mass of empty vial)

-

Mass of solvent in sample = (Total mass of solution sample) - (Mass of solute)

-

S = (Mass of solute / Mass of solvent in sample) * 100

-

System Validation: Each measurement should be repeated at least three times to ensure the results are reproducible and to calculate an average value and standard deviation.[22]

Conclusion

The solubility data and methodologies presented in this guide are fundamental for the effective development and manufacturing of pharmaceuticals derived from pyridine-3-methanol. A thorough understanding of how pyridine-3-methanol and its key intermediates, nicotinic acid and 3-cyanopyridine, behave in various organic solvents enables scientists to make informed decisions regarding solvent selection for synthesis, purification, and formulation. By grounding experimental protocols in the principles of physical chemistry, researchers can ensure the development of efficient, scalable, and robust chemical processes.

References

- Solubility of Things. 3-Cyanopyridine.

- Cayman Chemical. (2023).

- PubChem. 3-Cyanopyridine.

- Chem-Impex. 3-Pyridinemethanol.

- Sunrise Group.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.

- Ferreira, O., et al. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.

- Academia.edu. (2024). Solubility test for Organic Compounds.

- Scribd. Experiment 1. Solubility of Organic Compounds.

- ChemicalBook. (2026). 3-Pyridinemethanol Chemical Properties,Uses,Production.

- The Japanese Pharmacopoeia. Nicotinic Acid / Official Monographs for Part I.

- BenchChem. discovery and history of 3-pyridinemethanol synthesis.

- University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds.

- University of Toronto. (2023). Solubility of Organic Compounds.

- Anhui Redpont Biotechnology Co., Ltd. 3-Cyanopyridine.

- BenchChem. An In-depth Technical Guide to 3-Pyridinemethanol.

- PubChem. Nicotinic Acid.

- ChemicalBook. Nicotinic acid CAS#: 59-67-6.

- Solubility of Things. Pyridine.

- LookChem. Cas 100-54-9,3-Cyanopyridine.

- MedChemExpress. 3-Pyridinemethanol (Nicotinyl alcohol).

- Jubilant Ingrevia. 3-cyanopyridine for pharmaceuticals and agrochemicals.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026).

- Sigma-Aldrich. 3-Pyridinemethanol 98 100-55-0.

- ChemicalBook. (2026). 3-Cyanopyridine | 100-54-9.

- Santa Cruz Biotechnology. 3-Pyridinemethanol | CAS 100-55-0.

- Baluja, S. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.

- TargetMol. 3-Pyridinemethanol.

Sources

- 1. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Pyridinemethanol | CAS 100-55-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Cyanopyridine - Aromatic Compounds - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 13. 3-Cyanopyridine-Anhui Redpont Biotechnology Co., Ltd [china-redpont.cn]

- 14. chem.ws [chem.ws]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

- 18. 3-Pyridinemethanol | TargetMol [targetmol.com]

- 19. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]

- 20. lookchem.com [lookchem.com]

- 21. 3-Cyanopyridine | 100-54-9 [chemicalbook.com]

- 22. revroum.lew.ro [revroum.lew.ro]

Molecular weight and formula of (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol

An In-depth Technical Guide to (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged with novel heterocyclic compounds. We will explore the core chemical properties, a proposed synthetic pathway, analytical methodologies, and the potential applications of (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol, a molecule of interest in the landscape of modern drug discovery.

Core Molecular Profile and Physicochemical Properties

(2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol is a substituted pyridine derivative characterized by a dichlorinated scaffold and a phenoxy ether linkage. These structural motifs are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The presence of chlorine atoms, for instance, can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets[1].

The fundamental properties of this compound are summarized below, providing a foundational dataset for any research endeavor.

| Property | Value | Source |

| IUPAC Name | [2-chloro-6-(4-chlorophenoxy)pyridin-3-yl]methanol | [2] |

| Molecular Formula | C₁₂H₉Cl₂NO₂ | [2] |

| Molecular Weight | 270.11 g/mol | Calculated |

| Canonical SMILES | OCC1=CC=C(OC2=CC=C(Cl)C=C2)N=C1Cl | [2] |

| InChI Key | KSAITOSSLNCGGI-UHFFFAOYSA-N | [2] |

The molecule's structure incorporates several key features that are critical for its potential interactions in a biological system: a hydrogen bond donor (the hydroxyl group), hydrogen bond acceptors (the pyridine nitrogen and ether oxygen), and two halogen atoms which can participate in halogen bonding and enhance binding affinity.

Caption: Figure 1: Key Pharmacophoric Features

Proposed Synthesis and Characterization Strategy

While specific, peer-reviewed synthesis protocols for (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol are not widely published, a logical and efficient synthetic route can be proposed based on established chemical principles for related heterocyclic compounds. The following workflow outlines a high-probability pathway for its laboratory-scale synthesis.

A Plausible Two-Step Synthetic Workflow

The proposed synthesis involves two primary transformations: a nucleophilic aromatic substitution (SNAr) reaction to form the diaryl ether linkage, followed by the selective reduction of an ester or aldehyde at the C3 position of the pyridine ring.

Caption: Figure 2: Proposed Synthetic Workflow

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 2-chloro-6-(4-chlorophenoxy)nicotinate

-

To a stirred solution of 4-chlorophenol (1.1 equivalents) in anhydrous dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Add a solution of methyl 2,6-dichloronicotinate (1.0 equivalent) in DMF dropwise to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude intermediate by column chromatography on silica gel.

Causality: The SNAr reaction is a cornerstone of diaryl ether synthesis. The electron-withdrawing nature of the pyridine ring and the nicotinate ester activates the C6 position for nucleophilic attack by the 4-chlorophenoxide. DMF is chosen as a polar aprotic solvent to facilitate this type of reaction.

Step 2: Reduction to (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol

-

Dissolve the purified intermediate from Step 1 in a suitable solvent, such as methanol or a mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄, 2-3 equivalents), portion-wise. The choice of a milder reducing agent like NaBH₄ is crucial to selectively reduce the ester to an alcohol without affecting the chloro-substituents on the aromatic rings. A similar reduction of a pyridyl ketone to an alcohol using NaBH₄ in methanol has been documented.[3]

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates the complete consumption of the starting material.

-

Quench the reaction carefully by adding water or a dilute acid solution.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate or dichloromethane.

-

Dry the combined organic extracts, concentrate, and purify the final product by recrystallization or column chromatography.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques should be employed. Based on methods used for structurally related chlorinated pyridines, the following are recommended[4]:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, including the successful ether formation and ester reduction, by analyzing chemical shifts, coupling constants, and integration.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the exact molecular weight and elemental composition (C₁₂H₉Cl₂NO₂). Fragmentation patterns can further corroborate the structure.

-

High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection would be appropriate.

-

Infrared (IR) Spectroscopy: The presence of a broad O-H stretch (around 3300 cm⁻¹) and the disappearance of the ester carbonyl stretch (around 1720 cm⁻¹) would provide definitive evidence of the reduction.

Significance in Drug Discovery and Medicinal Chemistry

The structural framework of (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol positions it as a valuable building block or scaffold for creating more complex molecules with therapeutic potential.

-

Pyridine Core: The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. It often serves as a bioisostere for a phenyl ring but with improved solubility and metabolic properties.

-

Diaryl Ether Linkage: This linkage provides a semi-rigid spacer that can correctly orient other functional groups for optimal interaction with a biological target. It is a common feature in inhibitors of kinases and other enzymes.

-

Chlorine Substitution: The strategic placement of chlorine atoms is a widely used tactic in drug design. Halogens can increase metabolic stability by blocking sites of oxidation, enhance membrane permeability, and participate in specific halogen bonding interactions with protein targets, often leading to improved potency and selectivity[1]. Compounds with similar imidazopyridine cores containing chloro-substituents have been investigated for their pharmacological properties[5].

This molecule could serve as a key intermediate in the synthesis of inhibitors for various targets, such as kinases, by further functionalizing the primary alcohol. For example, the hydroxyl group can be converted into an amine, ether, or other functional group to explore the binding pocket of a target enzyme. The use of related pyridinemethanol derivatives as precursors in the synthesis of potent inhibitors, such as Histone Deacetylase (HDAC) inhibitors, highlights the utility of this chemical class.

References

-

PubChem. (2-Chloropyridin-3-yl)methanol. Available at: [Link]

-

PubMed. In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl) - N, N-dipropylacetamide. Available at: [Link]

-

RSC Publishing. Effect of “magic chlorine” in drug discovery: an in silico approach. Available at: [Link]

Sources

- 1. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. (2-Chloro-3-pyridinyl)methanol synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Safety Guide: Chlorophenoxy Pyridine Alcohols in Pharmaceutical R&D

Topic: Technical Safety & Handling Guide: Chlorophenoxy Pyridine Alcohols Content Type: Advanced Technical Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and R&D Scientists.

Executive Summary & Chemical Identity

Chlorophenoxy pyridine alcohols represent a privileged scaffold in medicinal chemistry, serving as critical intermediates for kinase inhibitors (e.g., c-Met, ALK inhibitors) and agrochemical active ingredients. Unlike simple solvents, these bifunctional molecules combine the lipophilic, metabolically robust chlorophenoxy ether tail with a reactive, polar pyridine methanol head.

This guide moves beyond the standard 16-section SDS to address the specific stability, reactivity, and toxicological nuances required for high-level R&D applications.

Representative Structure & Physiochemical Profile

-

Model Compound: [2-chloro-6-(4-chlorophenoxy)pyridin-3-yl]methanol

-

CAS Number: 1892-43-9 (Generic class reference) / Specific analogs vary

-

Molecular Weight: ~270–300 g/mol

-

Physical State: Typically off-white to pale yellow crystalline solid.

-

Solubility: Low in water; High in DMSO, DCM, and Ethyl Acetate.

-

LogP: ~2.5–3.5 (Lipophilic due to chlorophenoxy moiety).

Hazard Identification & Toxicological Mechanisms

While standard SDSs classify these as "Irritants," the combination of a pyridine ring and a halogenated phenoxy group necessitates a deeper understanding of their biological activity.

GHS Classification Matrix

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Acute Tox.[1] (Oral) | 4 | H302: Harmful if swallowed | Pyridine-induced CNS depression; metabolic uncoupling. |

| Skin/Eye Irrit. | 2/2A | H315/H319: Causes serious irritation | Basic pyridine nitrogen reacts with skin lipids/mucosa. |

| Aquatic Tox. | 1 | H410: Very toxic with long-lasting effects | Chlorophenoxy bioaccumulation in aquatic organisms. |

| STOT-SE | 3 | H335: Respiratory irritation | Dust inhalation irritates upper respiratory tract.[2] |

Deep Dive: Toxicological Mechanisms

1. Metabolic Activation (The Pyridine Vector): The pyridine ring is susceptible to N-oxidation by CYP450 enzymes. The resulting N-oxides are often more water-soluble but can be reactive intermediates. The hydroxymethyl group (-CH2OH) is a metabolic "soft spot," rapidly oxidized to the corresponding carboxylic acid (pyridinium carboxylate), which may alter the compound's zwitterionic character and renal clearance.

2. The Chlorophenoxy Effect (Uncoupling): Structurally similar to herbicides (e.g., 2,4-D), the chlorophenoxy moiety can act as a weak uncoupler of oxidative phosphorylation in mitochondria if the ether linkage is cleaved metabolically. This leads to hyperthermia and metabolic acidosis in massive overdose scenarios, though rare in R&D handling volumes.

Stability, Reactivity & Synthesis Safety

The dual functionality (Alcohol + Ether + Pyridine) creates unique compatibility challenges.

Chemical Incompatibility Table

| Reagent Class | Reaction Risk | Consequence |

| Strong Oxidizers (e.g., Jones Reagent, KMnO4) | High | Rapid oxidation of alcohol to carboxylic acid. Exothermic. |

| Strong Acids (e.g., H2SO4, neat HCl) | Medium | Protonation of pyridine N (exothermic salt formation). Potential ether hydrolysis at high T. |

| Acid Chlorides/Anhydrides | High | Rapid esterification of the alcohol. Generates HCl/Acid byproducts. |

| Alkyl Halides | Medium | N-alkylation (quaternization) of the pyridine ring. |

Degradation Pathways (Visualization)

The following diagram illustrates the primary degradation and metabolic pathways researchers must anticipate during stability testing.

Caption: Primary oxidative and hydrolytic degradation pathways. Note that the alcohol-to-acid oxidation is the dominant instability vector.

Advanced Handling & Storage Protocols

Standard Directive: "Store in a cool, dry place." Scientist-to-Scientist Directive: "Store under Argon at -20°C to prevent alcohol oxidation and hygroscopic uptake by the pyridine ring."

Workflow: Safe Handling in Synthesis

-

Solubilization: Do not attempt to dissolve in neutral water. Use DMSO or Methanol first. If aqueous buffer is needed, adjust pH < 5 (protonates pyridine) or > 9 (deprotonates if acidic impurities exist), depending on the specific analog's pKa.

-

Reaction Monitoring: The pyridine ring quenches fluorescence in some TLC assays. Use UV (254 nm) or Iodine stain.

-

Quenching: When working with reactive electrophiles (e.g., acid chlorides) on this scaffold, quench with a mild base (NaHCO3) to neutralize the byproduct acid without hydrolyzing the chlorophenoxy ether.

Emergency Response Decision Tree

Immediate actions differ based on the state of exposure (Solid Dust vs. Solubilized).

Caption: Protocol distinguishes between solid exposure and solvent-facilitated absorption (DMSO), which requires blotting before washing to prevent enhanced permeation.

Environmental Fate & Disposal

Regulatory Status:

-

TSCA/REACH: Many specific analogs are not on public inventories (R&D Exemption applies). Treat as "New Chemical Substance."

-

Aquatic Toxicity: High. The chlorophenoxy group resists biodegradation.

Disposal Protocol:

-

Segregation: Do not mix with aqueous acid waste (risk of precipitation or hydrolysis). Segregate into "Halogenated Organic Solvents."

-

Destruction: High-temperature incineration (>1000°C) with scrubber is required to prevent formation of dioxins (a theoretical risk with any chlorophenoxy combustion).

References

-

Fluorochem. (2024).[3] Safety Data Sheet: (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol. Retrieved from

-

Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: Ethanol, 2-(4-chlorophenoxy)-. Retrieved from

-

Bradberry, S. M., et al. (2000). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning. Journal of Toxicology: Clinical Toxicology. Retrieved from

-

TCI Chemicals. (2025).[4][5][6] Safety Data Sheet: α-(4-Chlorophenyl)-2-pyridinemethanol. Retrieved from

-

BenchChem. (2024). Best practices for handling anhydrous reactions for pyridine synthesis. Retrieved from

Sources

Literature review on 2,6-disubstituted pyridine building blocks

Sources

- 1. Vismodegib | C19H14Cl2N2O3S | CID 24776445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Etoricoxib | C18H15ClN2O2S | CID 123619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Stability of (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol Under Standard Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol is a molecule of interest in pharmaceutical development, featuring a trifunctional chemical architecture: a substituted pyridine ring, a chlorophenoxy ether linkage, and a primary alcohol. Understanding the stability of this compound under standard laboratory and storage conditions is paramount for ensuring its quality, safety, and efficacy in any potential therapeutic application. This technical guide provides an in-depth analysis of the potential stability profile of (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol, drawing upon established principles of chemical stability testing and the known reactivity of its constituent functional groups.

The stability of a drug substance is a critical quality attribute that can be influenced by a variety of environmental factors, including temperature, humidity, light, and pH.[1] Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in physical properties. Therefore, a thorough investigation of a molecule's stability is a non-negotiable aspect of drug development, guided by international regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3][4] This guide will detail a comprehensive strategy for assessing the stability of (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol through a series of forced degradation studies, providing a predictive framework for its behavior under various stress conditions.

Predicted Stability Profile of (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol

Based on the chemical functionalities present in (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol, several potential degradation pathways can be anticipated. The pyridine ring, while aromatic, can be susceptible to oxidation, particularly at the nitrogen atom to form an N-oxide.[5] The ether linkage may undergo hydrolysis under strong acidic or basic conditions, and the primary alcohol is prone to oxidation to an aldehyde and subsequently to a carboxylic acid. The chloro substituents on both the pyridine and phenoxy rings are generally stable but may influence the reactivity of the molecule.

Table 1: Predicted Degradation Pathways and Potential Products

| Stress Condition | Potential Degradation Pathway | Predicted Major Degradation Product(s) |

| Acidic Hydrolysis | Cleavage of the ether linkage. | 2,6-dichloropyridin-3-yl)methanol and 4-chlorophenol |

| Basic Hydrolysis | Cleavage of the ether linkage. | 2,6-dichloropyridin-3-yl)methanol and 4-chlorophenol |

| Oxidation | Oxidation of the primary alcohol and/or pyridine nitrogen. | 2-Chloro-6-(4-chlorophenoxy)nicotinaldehyde, 2-Chloro-6-(4-chlorophenoxy)nicotinic acid, (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol N-oxide |

| Photolysis | Photolytic cleavage of C-Cl or C-O bonds, reactions involving the pyridine ring. | Complex mixture of degradation products.[6][7] |

| Thermal Degradation | General decomposition at elevated temperatures. | Various smaller, fragmented molecules.[8] |

Experimental Design for Stability Assessment

A comprehensive stability assessment of (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol should be conducted in accordance with ICH guidelines, which recommend a combination of long-term, accelerated, and forced degradation studies.[2][3][4] Forced degradation studies, also known as stress testing, are crucial for identifying potential degradation products and establishing stability-indicating analytical methods.[9][10][11]

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Detailed Experimental Protocols

The following protocols are designed to assess the stability of (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol under various stress conditions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated prior to initiating these studies.

Protocol 1: Acidic and Basic Hydrolysis

-

Preparation: Prepare a 1 mg/mL solution of (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol in a suitable solvent (e.g., acetonitrile/water 50:50).

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at room temperature.

-

Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

-

-

Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation

-

Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent.

-

Oxidative Stress:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature, protected from light.

-

Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

-

-

Analysis: Analyze the samples directly by HPLC.

Protocol 3: Photostability

-

Preparation:

-

Place a thin layer of the solid compound in a chemically inert, transparent container.

-

Prepare a 1 mg/mL solution of the compound in a suitable solvent in a quartz cuvette.

-

-

Light Exposure:

-

Expose the samples to a light source that complies with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12]

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

-

Analysis: Analyze the solid (after dissolving in a suitable solvent) and solution samples by HPLC and compare them to the dark controls.

Protocol 4: Thermal Stability

-

Preparation: Place the solid compound in a sealed, suitable container.

-

Thermal Stress:

-

Expose the sample to a temperature of 80°C in a calibrated oven.

-

Withdraw samples at 1, 3, 7, and 14 days.

-

-

Analysis: Dissolve the samples in a suitable solvent and analyze by HPLC.

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and concise manner. The use of tables to summarize the percentage of degradation and the formation of impurities is highly recommended.

Table 2: Hypothetical Stability Data for (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol

| Stress Condition | Duration | % Degradation of Parent Compound | Major Degradant(s) (Relative Retention Time) |

| 0.1 M HCl, 60°C | 24 hours | 8.5% | Degradant A (RRT 0.85) |

| 0.1 M NaOH, RT | 24 hours | 5.2% | Degradant A (RRT 0.85) |

| 3% H₂O₂, RT | 24 hours | 15.7% | Degradant B (RRT 1.15), Degradant C (RRT 1.25) |

| Photolysis | 1.2 million lux hours | 12.3% | Degradant D (RRT 0.92), Degradant E (RRT 1.08) |

| 80°C, Solid State | 14 days | 2.1% | Minimal degradation observed |

Note: This data is hypothetical and for illustrative purposes only.

The identification of the degradation products is a critical step in the stability assessment. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for elucidating the structures of the impurities.[13]

Logical Relationship of Stability Assessment

Caption: Logical flow of a comprehensive stability assessment.

Conclusion

This technical guide provides a robust framework for evaluating the stability of (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol under standard conditions. By systematically subjecting the molecule to a range of stress conditions as outlined in the detailed protocols, researchers can gain a comprehensive understanding of its degradation pathways and identify potential impurities. The insights gleaned from these studies are fundamental for the development of a stable and safe drug product, informing decisions on formulation, packaging, and storage conditions. Adherence to a scientifically sound and methodologically rigorous approach, as detailed herein, is essential for ensuring the integrity and quality of this promising pharmaceutical compound throughout its lifecycle.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities. [Link]

-

ICH. (n.d.). Quality Guidelines. [Link]

- Gomez, J., Lhomme, J., & Bruneau, C. (1987). Thermal degradation of chlorophenoxy acid herbicides. Journal of Agricultural and Food Chemistry, 35(4), 570-575.

-

European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

ResearchGate. (n.d.). 1,4-Dihydropyridine oxidative degradation to pyridine derivative under.... [Link]

- American Society for Microbiology. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 84(15).

- PMC. (2014). Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. International Journal of Molecular Sciences, 15(7), 11607-11626.

-

Wikipedia. (n.d.). Pyridine. [Link]

-

MDPI. (2023, November 14). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. [Link]

- PMC. (2015). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International Journal of Environmental Research and Public Health, 12(3), 3363-3390.

-

PubMed. (2017, January 5). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. [Link]

-

Scilit. (n.d.). Degradation of Pyridine Derivatives in Soil. [Link]

-

World Health Organization. (n.d.). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Forced degradation studies of a new ant. [Link]

-

ResearchGate. (n.d.). The hydrolysis of pyridilmonoimines in acidic aqueous media. [Link]

-

International Journal of Pharmaceutical and Clinical Research. (n.d.). Review on development of forced degradation studies and its approaches on stability indicating method. [Link]

-

The Journal of Physical Chemistry. (1975). Acid-Base Kinetics of Pyridine Studied with a Slow Spectrophotometric Indicator in Methanol. [Link]

-

Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. [Link]

-

Loba Chemie. (2016, June 8). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

-

Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

-

Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (1984). Thermodynamic study of the acid dissociation of substituted pyridinium ions in methanol. [Link]

-

ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

-

National Toxicology Program. (n.d.). 2-Chloropyridine. [Link]

-

ATSDR. (n.d.). ANALYTICAL METHODS. [Link]

-

PubChem. (n.d.). (2-Chloropyridin-3-yl)methanol. [Link]

-

PubMed. (2025, August 25). Stepwise Post-Modification of Pyridine-Imine COFs for Enhanced Hydrolytic Stability and Proton Conductivity. [Link]

-

European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Rasayan Journal of Chemistry. (n.d.). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]

-

LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

-

PubChem. (n.d.). (2-Chloropyridin-4-yl)methanol. [Link]

Sources

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. scribd.com [scribd.com]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. ICH Official web site : ICH [ich.org]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jidps.com [jidps.com]

- 10. jddtonline.info [jddtonline.info]

- 11. biomedres.us [biomedres.us]

- 12. ema.europa.eu [ema.europa.eu]

- 13. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Step-by-step preparation of (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol

Application Note: High-Purity Preparation of (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol

Executive Summary

This application note details the robust synthesis of (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol (CAS: 1448346-29-9), a critical scaffold often utilized in the development of ASK1 inhibitors (e.g., Selonsertib analogs).[1]

The protocol prioritizes regiochemical integrity and process safety . The synthesis is designed as a two-step sequence starting from methyl 2,6-dichloronicotinate.[1] This route circumvents the harsh conditions required for carboxylic acid reduction and leverages steric parameters to ensure exclusive Nucleophilic Aromatic Substitution (SNAr) at the C6 position, avoiding the common C2-regioisomer impurity.

Strategic Overview & Mechanistic Insight

The synthesis relies on two pivotal chemical principles: Steric-Electronic Control of SNAr and Chemoselective Ester Reduction .[1]

Regioselectivity in 2,6-Dichloronicotinates

The starting material, methyl 2,6-dichloronicotinate, possesses two electrophilic sites (C2 and C6).

-

The Challenge: Both positions are activated by the electron-withdrawing ester group at C3 and the pyridine nitrogen.

-

The Solution: The C3-ester group exerts significant steric hindrance on the adjacent C2 position. Consequently, bulky nucleophiles like the 4-chlorophenoxide anion preferentially attack the less hindered C6 position .

-

Process Control: Maintaining mild thermal conditions (<80 °C) is critical. Higher temperatures increase the kinetic energy of the system, potentially overcoming the steric barrier at C2 and leading to the formation of the C2-isomer or bis-substituted impurities.

Chemoselective Reduction

While Lithium Aluminum Hydride (LiAlH4) is a standard reducing agent, it poses safety risks at scale and can cause hydrodehalogenation (stripping the chlorine atoms).

-

The Solution: We utilize Sodium Borohydride (NaBH4) in methanol.[2] This system is mild, chemoselective for the ester over the aryl chlorides, and safer to handle.

Synthetic Pathway Visualization

The following diagram outlines the reaction flow and critical decision points for impurity control.

Figure 1: Synthetic workflow emphasizing the regioselective SNAr step and mild reduction to the target alcohol.

Detailed Experimental Protocols

Step 1: Preparation of Methyl 2-chloro-6-(4-chlorophenoxy)nicotinate

Objective: Regioselective displacement of the C6-chlorine.[1]

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol | Role |

| Methyl 2,6-dichloronicotinate | 206.02 | 1.0 | 10.0 g | Substrate |

| 4-Chlorophenol | 128.56 | 1.05 | 6.55 g | Nucleophile |

| Potassium Carbonate (K2CO3) | 138.21 | 1.5 | 10.06 g | Base |

| DMF (Anhydrous) | - | - | 100 mL | Solvent |

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Charge methyl 2,6-dichloronicotinate (10.0 g, 48.5 mmol) and 4-chlorophenol (6.55 g, 50.9 mmol) into the flask. Add anhydrous DMF (100 mL).

-

Base Addition: Add K2CO3 (10.06 g, 72.7 mmol) in a single portion. The suspension may turn slightly yellow.

-

Reaction: Heat the mixture to 80 °C in an oil bath. Monitor by TLC (Hexanes/EtOAc 4:1) or HPLC.[1]

-

Critical Checkpoint: The reaction typically reaches completion in 4–6 hours. Do not exceed 100 °C to prevent substitution at the C2 position.

-

-

Workup: Cool the mixture to room temperature. Pour slowly into 500 mL of ice-water with vigorous stirring. The product should precipitate as a white to off-white solid.[1]

-

Isolation: Filter the solid. Wash the filter cake with water (3 x 50 mL) to remove residual DMF and inorganic salts.

-

Drying: Dry the solid under vacuum at 45 °C for 12 hours.

Step 2: Reduction to (2-Chloro-6-(4-chlorophenoxy)pyridin-3-yl)methanol

Objective: Chemoselective reduction of the methyl ester to the primary alcohol without affecting the aryl chlorides.

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol | Role |

| Intermediate Ester (Step 1) | 298.12 | 1.0 | 10.0 g | Substrate |

| Sodium Borohydride (NaBH4) | 37.83 | 4.0 | 5.07 g | Reductant |

| Methanol (MeOH) | - | - | 150 mL | Solvent |

| THF | - | - | 50 mL | Co-solvent |

Protocol:

-

Setup: Use a 500 mL 3-neck flask equipped with a thermometer, reflux condenser, and addition funnel. Nitrogen atmosphere is recommended.[1]

-

Solubilization: Dissolve the Intermediate Ester (10.0 g, 33.5 mmol) in a mixture of THF (50 mL) and MeOH (100 mL). Cool the solution to 0 °C using an ice bath.

-

Note: THF is added to ensure full solubility of the ester; pure MeOH may result in a suspension.

-

-

Addition: Add NaBH4 (5.07 g, 134 mmol) portion-wise over 30 minutes.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–5 hours.

-

Monitoring: TLC should show the disappearance of the ester (higher Rf) and appearance of the alcohol (lower Rf).

-

-

Quench: Cool back to 0 °C. Carefully quench by dropwise addition of Saturated Ammonium Chloride (sat. NH4Cl, 50 mL). Stir for 30 minutes to decompose borate complexes.

-

Extraction: Remove volatiles (MeOH/THF) under reduced pressure. Dilute the residue with water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).

-

Purification: Wash combined organics with Brine, dry over Na2SO4, filter, and concentrate.

-

Refinement: If necessary, recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).[1]

-

Quality Control & Validation

To ensure the product meets pharmaceutical standards, the following analytical parameters must be verified.

| Attribute | Method | Acceptance Criteria |

| Identity | 1H NMR (400 MHz, DMSO-d6) | δ 8.05 (d, 1H, C4-H), δ 7.15-7.50 (m, 4H, Ar-H), δ 6.98 (d, 1H, C5-H), δ 5.40 (t, 1H, -OH), δ 4.50 (d, 2H, -CH2-).[1] Note: C4-H is deshielded due to proximity to Cl and CH2OH.[1] |

| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | > 98.0% Area |

| Regio-purity | HPLC / NMR | No detectable C2-phenoxy isomer (check for distinct doublet shifts).[1] |

| Residual Solvent | GC-Headspace | DMF < 880 ppm, MeOH < 3000 ppm.[1] |

Troubleshooting Guide

-

Issue: Low yield in Step 2.

-

Issue: Presence of Bis-phenoxy impurity in Step 1.

-

Cause: Reaction temperature too high (>100°C) or excess phenol used.[1]

-

Fix: Strictly control T = 80°C and limit 4-chlorophenol to 1.05 equivalents.

-

References

-

Gilead Sciences, Inc. (2015).[1] Apoptosis Signal-Regulating Kinase Inhibitors. U.S. Patent 9,169,248.[1] (Describes the synthesis of ASK1 inhibitors using similar chloropyridine intermediates).

-

Roughley, S. D., et al. (2012).[2] "7-Azaindoles as potent, selective and orally bioavailable inhibitors of Lck."[1] Bioorganic & Medicinal Chemistry Letters, 22(2), 901-906.[1][2] (Provides general conditions for NaBH4 reduction of chloronicotinates). [1]

-

Schlosser, M., et al. (2005). "Site-Selective Substitution of 2,6-Dichloropyridines." European Journal of Organic Chemistry.[1] (Authoritative source on regioselectivity in pyridine SnAr reactions). [1]

Sources

Application Note: Strategic Reduction of Pyridine Esters to Pyridine Methanols

Abstract & Strategic Overview

The reduction of pyridine esters (e.g., methyl nicotinate) to pyridine methanols is a deceptively simple transformation often complicated by the unique electronic and physical properties of the pyridine ring. Unlike carbocyclic aromatic esters, pyridine esters present two distinct challenges:

-

The Lewis Base Problem: The lone pair on the pyridine nitrogen can coordinate with Lewis-acidic reducing agents (e.g., Borane, Aluminum hydrides), potentially quenching reactivity or necessitating large excesses of reagent.

-

The Solubility Trap: Pyridine methanols are highly polar and water-soluble. Standard aqueous workups (partitioning between water and ether/ethyl acetate) frequently result in massive product loss into the aqueous phase.

This guide moves beyond standard textbook procedures to provide field-proven protocols that address these specific failure modes. We prioritize the Sodium Borohydride/Calcium Chloride (

Reagent Selection Matrix

Choose your reagent based on substrate complexity and scale.

| Feature | NaBH4 + CaCl2 (Recommended) | Lithium Aluminum Hydride (LAH) | DIBAL-H |

| Primary Mechanism | In situ generation of | Nucleophilic hydride attack (Sledgehammer). | Electrophilic activation; hydride transfer. |

| Selectivity | High. Leaves nitro, cyano, and halide groups intact. | Low. Reduces almost all polar functional groups. | Tunable. Can stop at aldehyde (-78°C) or go to alcohol. |

| Safety Profile | Green/Safe. No pyrophoric handling; mild exotherm. | Hazardous. Pyrophoric solid; violent water quench. | Hazardous. Pyrophoric liquid; requires cryogenic cooling. |

| Workup Difficulty | Low. Simple filtration or extraction. | High. Aluminum emulsions trap product; requires specific quenching. | Medium. Aluminum salts require Rochelle's salt workup. |

| Pyridine N-Effect | Minimal interference. | Strong coordination; may require excess reagent. | Strong coordination; requires >2 equivalents. |

Mechanism of Action: The Calcium Activation Strategy

Standard

The "Activation" Cascade:

-

Metathesis:

. Calcium borohydride is more soluble in alcohols/THF and a stronger reducing agent. -

Lewis Acid Coordination: The

ion acts as a Lewis acid, coordinating to the ester carbonyl oxygen. This pulls electron density away from the carbonyl carbon, making it highly susceptible to hydride attack. -

Nitrogen Management: While

may transiently coordinate with the pyridine nitrogen, the high concentration of alcohol solvent usually solvates the cation sufficiently to allow the catalytic cycle to proceed at the ester site.

Figure 1: Mechanistic flow of the Calcium-activated Borohydride reduction.

Protocol A: The Standard (NaBH4/CaCl2)

Best for: Routine synthesis, scale-up (>10g), and substrates with sensitive groups (halogens, nitriles).

Materials

-

Substrate: Pyridine ester (1.0 equiv)

-

Reagent:

(2.5 equiv), -

Solvent: Absolute Ethanol (0.3 M concentration relative to substrate) or THF/MeOH (2:1).

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the pyridine ester (1.0 equiv) in Absolute Ethanol .

-

Activation: Add

(1.5 equiv) in one portion.[1] Stir for 15 minutes at Room Temperature (RT). The solution may become slightly cloudy. -

Reduction: Cool the mixture to 0°C (ice bath). Add

(2.5 equiv) portion-wise over 20 minutes. Note: Hydrogen gas evolution will occur; ensure proper venting. -

Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 2–4 hours. Monitor by TLC (Note: Pyridine methanols are very polar; use 10% MeOH/DCM for TLC).

-

Quench: Cool back to 0°C. Carefully quench by dropwise addition of saturated

solution (1 mL per mmol substrate). Stir for 30 minutes. -

Workup (The "Salting Out" Method):

-

Evaporate the bulk Ethanol/THF under reduced pressure. Do not add excess water.

-

You will be left with a wet solid/slurry.

-

Add a minimum amount of water to dissolve inorganic salts, then saturate the aqueous phase with solid NaCl (Salting out forces the organic product out of the water).

-

Extract exhaustively with DCM or CHCl3 (3 x 50 mL). Tip: Pyridine methanols prefer Chloroform over Ether.

-

Dry organic layer over

, filter, and concentrate.

-

Protocol B: The High-Potency Backup (LAH)

Best for: Sterically hindered esters or when NaBH4 fails. Not recommended if halogen substituents are present (risk of dehalogenation).

Materials

-

Substrate: Pyridine ester (1.0 equiv)

-

Reagent: